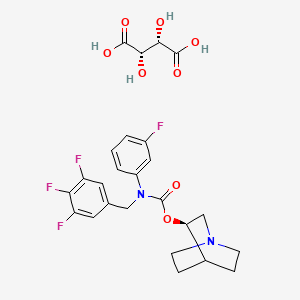

Tarafenacin D-tartrate

Vue d'ensemble

Description

Tarafenacin D-tartrate is an M3 muscarinic receptor antagonist . It has a high selectivity for the M3 receptor, with a Ki value of 0.19 nM, and approximately 200-fold selectivity over the M2 receptor .

Molecular Structure Analysis

The IUPAC name for Tarafenacin D-tartrate is ®-quinuclidin-3-yl 3-fluorophenyl (3,4,5-trifluorobenzyl)carbamate (2S,3S)-2,3-dihydroxysuccinate . The molecular weight is 558.48 . The InChI code is 1S/C21H20F4N2O2.C4H6O6 .Physical And Chemical Properties Analysis

Tarafenacin D-tartrate has a molecular weight of 558.48 . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique

Bladder Selectivity of Antimuscarinics

- Tarafenacin D-tartrate is closely related to other antimuscarinic agents like imidafenacin, which are used for treating overactive bladder. These agents increase bladder capacity and have higher selectivity for the bladder over tissues related to major antimuscarinic side effects (Yamazaki, Muraki, & Anraku, 2011).

Anti-inflammatory and Antifibrotic Activities

- Compounds similar to Tarafenacin D-tartrate, like taraxasterol, have shown significant anti-inflammatory effects. For example, taraxasterol has been found to suppress inflammation in rheumatoid arthritis models (Chen, Wu, Zhang, & Chen, 2019).

- Taraxasterol also demonstrated antifibrotic activity in models of liver damage (Domitrović, Jakovac, Romić, Rahelić, & Tadić, 2010).

Protective Effects on Liver Injury

- Taraxasterol has been reported to protect against ethanol and high-fat diet-induced liver injury by regulating key signaling pathways (Li, Lian, Wei, Jin, Cao, Zhao, Ma, Zhong, Gao, & Zhang, 2020).

Anti-Angiogenic and Anti-Nociceptive Activities

- Taraxacum officinale, a related compound, has shown anti-angiogenic and anti-nociceptive activities, indicating potential in managing inflammatory conditions (Jeon, Kang, Jung, Kang, Lim, Kim, & Park, 2008).

Anti-Osteoporotic Effects

- Related compounds have been studied for their potential in treating osteoporosis, as seen in studies involving Hemidesmus indicus Linn. on ovariectomized rats (Desai, Babaria, Nakarani, Shah, & Paranjape, 2017).

Potential Role in Treatment of Overactive Bladder

- Tarafenacin is highlighted in studies discussing future pharmacotherapy for treating overactive bladder (Thiagamoorthy, Cardozo, & Robinson, 2016).

Investigational Use in Cholinergic Receptor Targeting

- Tarafenacin and similar compounds are under investigation for their potential use in targeting cholinergic receptors, particularly in the treatment of overactive bladder (Zacche, Giarenis, & Cardozo, 2014).

Interaction with Serum Albumins

- Tartrazine, a compound related to tartrazine, has been studied for its interaction with serum albumins, indicating potential implications in toxicity studies (Pan, Qin, Liu, & Wang, 2011).

Protective Effects on Acute Lung Injury

- Taraxacum officinale has shown protective effects against lipopolysaccharide-induced acute lung injury in mice (Liu, Xiong, Ping, Ju, & Zhang, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F4N2O2.C4H6O6/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26;5-1(3(7)8)2(6)4(9)10/h1-3,8-10,14,19H,4-7,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBKAMMKXVRSAI-CUCKRJOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F4N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655222 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tarafenacin D-tartrate | |

CAS RN |

1159101-48-0 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

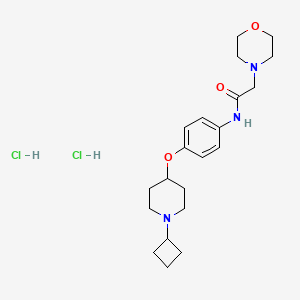

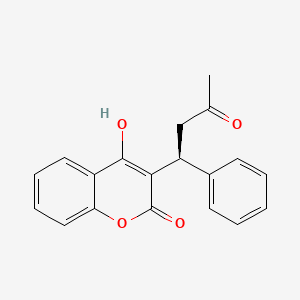

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)

![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)